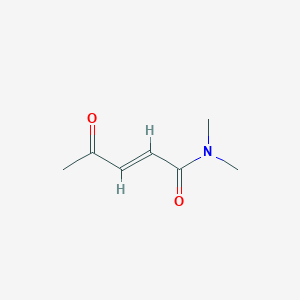
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) is an organic compound with a molecular formula of C7H11NO2 It is characterized by the presence of a dimethylamino group and a ketone functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) typically involves the reaction of dimethylamine with an appropriate precursor, such as a 4-oxo-2-pentenoic acid derivative. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of (2E)-N,N-Dimethyl-4-hydroxy-2-pentenamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) include other amides and ketones with similar structural features, such as:
- N,N-Dimethylacetamide
- N,N-Dimethylformamide
- 4-Oxo-2-pentenoic acid
Uniqueness
What sets 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) apart from these similar compounds is its unique combination of functional groups and its specific structural configuration
Properties
CAS No. |
156462-97-4 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-4-oxopent-2-enamide |
InChI |
InChI=1S/C7H11NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H,1-3H3/b5-4+ |
InChI Key |
GMUDJABRPSIDKF-SNAWJCMRSA-N |
SMILES |
CC(=O)C=CC(=O)N(C)C |
Isomeric SMILES |
CC(=O)/C=C/C(=O)N(C)C |
Canonical SMILES |
CC(=O)C=CC(=O)N(C)C |
Synonyms |
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


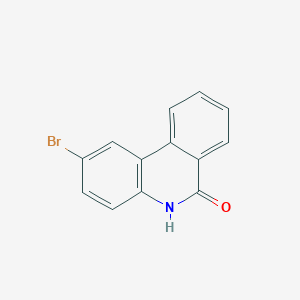
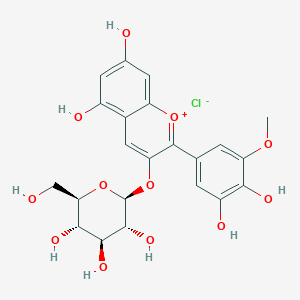
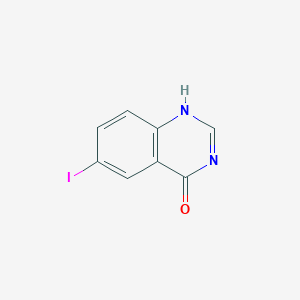
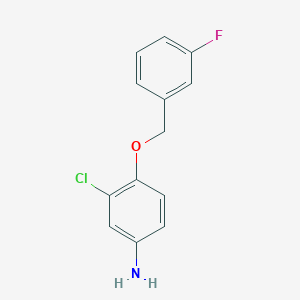
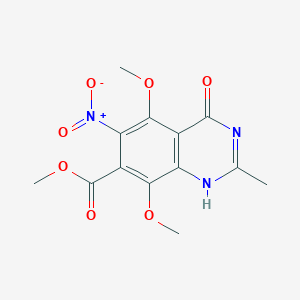


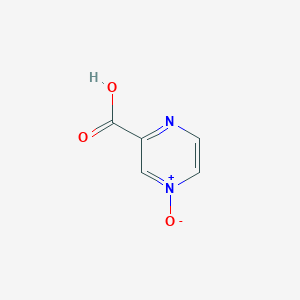
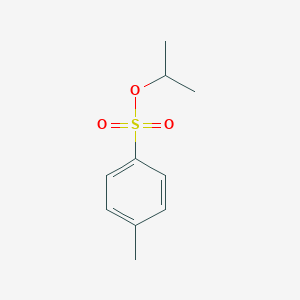
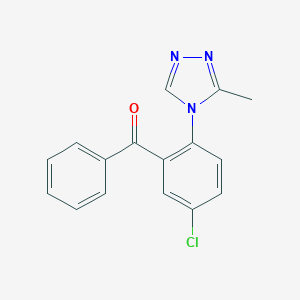

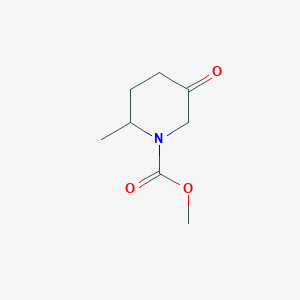
![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)
